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Quantitative Brain Penetration & Clinical Data
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Compound Focus: Trotabresib

CAS No.: 1706738-98-8

Cat. No.: S3469473

The following table consolidates the key pharmacokinetic and efficacy data from clinical trials investigating

trotabresib in high-grade gliomas.

Metric Value /| Outcome Study Context
Brain Tumor Mean of 0.84 [1] [2] Recurrent high-grade glioma; 30
Tissue:Plasma Ratio mg/day pre-surgery [1].
Estimated Unbound 0.37 [1] [2] Recurrent high-grade glioma,;
Partition Coefficient indicates active compound
(Kpuu) concentration [1].
Recommended Phase Il 30 mg and 45 mg (4 days Established in Phase | studies for
Dose (RP2D) on/24 days off in 28-day cycle)  solid tumors and lymphomas [3].

[3]
6-Month Progression-Free = 12% (as monotherapy) [1] [2] Maintenance trotabresib (45 mg) after
Survival (PFS) surgery in recurrent high-grade glioma

[1].

| 6-Month PFS (Combination Therapy) | Adjuvant (TMZ): 57.8% Concomitant (TMZ+RT): 69.2% [4]
| Newly diagnosed glioblastoma (ndGBM); Phase Ib trial (NCT04324840) [4]. | | Moest Frequent Grade 3/4
Adverse Event| Thrombocytopenia [1] [2] | Safety profile was generally consistent with that of other BET
inhibitors [1] [3]. |
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Experimental Protocol & Methodology

The core data on trotabresib's brain penetration comes from a Phase I "window-of-opportunity” study
(CC-90010-GBM-001, NCT04047303) [1] [2]. The workflow below illustrates the study design.

Patient Population:
Recurrent High-Grade Glioma
Scheduled for Salvage Resection

Pre-operative Treatment:
Trotabresib 30 mg/day
for 4 consecutive days

Primary Endpoints

Plasma Pharmacokinetics Trotabresib Concentration
(PK) in Resected Tumor Tissue

Click to download full resolution via product page

Key Methodological Details [1]:

¢ Patient Selection: Adults with recurrent WHO grade II-1V gliomas, ECOG PS 0-1, scheduled for
salvage resection.

e Tissue Analysis: Trotabresib concentrations were measured in resected brain tumor tissue and
compared with time-matched plasma samples to calculate the tissue:plasma ratio and the estimated
unbound partition coefficient (Kpy)-

¢ Pharmacodynamic Assessments: Target engagement was confirmed by measuring the modulation
of key pharmacodynamic markers (e.g., gene expression changes) in both blood and resected tumor
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tissue.

Mechanistic Insights & Rationale for Combination
Therapy

Trotabresib is a Bromodomain and Extra-Terminal (BET) inhibitor that displaces BET proteins like BRD4
from chromatin, leading to downregulation of key oncogenes [1] [3]. Preclinical and clinical studies support

its investigation in combination with temozolomide (TMZ) based on a compelling mechanistic synergy [4]

[5].
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This diagram illustrates the rationale behind combining trotabresib with temozolomide (TMZ). A primary
mechanism of resistance to TMZ is the DNA repair protein MGMT [5] [6]. Preclinical studies show that
BET inhibitors like trotabresib can downregulate the expression of MGMT [5]. By reducing MGMT
levels, trotabresib can sensitize tumor cells to the cytotoxic effects of TMZ, potentially overcoming a key

resistance mechanism, especially in tumors with an unmethylated MGMT promoter [4] [5].
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Interpretation Guide for Researchers

For the drug development audience, the following points are critical:

e The Kpyy Value: The estimated unbound partition coefficient (Kpyy) of 0.37 is a crucial parameter. It

represents the ratio of unbound (pharmacologically active) drug between the brain tumor tissue and
plasma. A value below 1 suggests some restriction in penetration, but a value of 0.37 is considered
notable in the context of high-grade glioma and indicates meaningful exposure of the tumor to the
active drug [1].

¢ Clinical Translation of Penetration: The data provides direct human evidence that trotabresib
reaches its target. This is a significant finding, as poor central nervous system (CNS) penetration has
been a major hurdle for other BET inhibitors, such as OTX015, which failed to show efficacy in
glioblastoma patients, likely due to insufficient brain exposure [1] [7].

e Future Research Direction: The promising penetration and initial safety data have paved the way for
ongoing later-stage trials. The randomized phase Il dose expansion part of the NCT04324840
study will compare the trotabresib combination regimen against standard of care in newly diagnosed
glioblastoma, which will provide definitive evidence of its clinical benefit [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1., an oral potent bromodomain and extraterminal inhibitor, in... Trotabresib [pmc.ncbi.nim.nih.gov]
2. Trotabresib, an oral potent bromodomain and extraterminal ... [pubmed.ncbi.nim.nih.gov]

3. BET inhibitor trotabresib in heavily pretreated patients with ... [nature.com]

4. Trotabresib (CC-90010) in combination with adjuvant ... [pmc.ncbi.nim.nih.gov]

5. BET protein inhibition sensitizes glioblastoma cells to ... [nature.com]

6. Overcoming temozolomide resistance in glioma [actaneurocomms.biomedcentral.com]

7. Birabresib - an overview [sciencedirect.com]

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC10237409/
https://www.smolecule.com/products/s3469473?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10237409/
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/birabresib
https://www.smolecule.com/products/s3469473?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9653173/
https://www.smolecule.com/products/s3469473?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10237409/
https://pubmed.ncbi.nlm.nih.gov/36455228/
https://www.nature.com/articles/s41467-023-36976-1
https://pmc.ncbi.nlm.nih.gov/articles/PMC9653173/
https://www.nature.com/articles/s41419-022-05497-y
https://actaneurocomms.biomedcentral.com/articles/10.1186/s40478-025-02046-4
https://www.sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical-science/birabresib
https://www.smolecule.com/products/s3469473?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

To cite this document: Smolecule. [Quantitative Brain Penetration & Clinical Data]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b3469473#trotabresib-brain-tumor-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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